2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine
Description
2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is a heterocyclic compound featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at the 6-position and an ethanamine side chain at the 3-position. The indazole scaffold is notable for its aromaticity and hydrogen-bonding capabilities, while the trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability, making it a key structural motif in medicinal chemistry .
Properties
Molecular Formula |
C10H10F3N3 |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)-2H-indazol-3-yl]ethanamine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-7-8(3-4-14)15-16-9(7)5-6/h1-2,5H,3-4,14H2,(H,15,16) |
InChI Key |
ADZKUSFAISZWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(F)(F)F)CCN |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
The indazole nucleus is typically synthesized via cyclocondensation of ortho-substituted benzaldehydes with hydrazines. For 6-(trifluoromethyl)-1H-indazole , the reaction employs 2-bromo-4-(trifluoromethyl)benzaldehyde and hydrazine hydrate under refluxing ethanol (Scheme 1):
$$
\text{2-Bromo-4-(trifluoromethyl)benzaldehyde} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{6-(Trifluoromethyl)-1H-indazole}
$$
Key parameters:
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed C–N coupling enables direct indazole formation from bromoarenes. For example, 3-bromo-5-(trifluoromethyl)aniline reacts with trimethylsilyl diazomethane in the presence of Pd(OAc)₂ and Xantphos:
$$
\text{3-Bromo-5-(trifluoromethyl)aniline} + \text{TMSCHN₂} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{6-(Trifluoromethyl)-1H-indazole}
$$
Trifluoromethyl Group Installation Strategies
Direct Trifluoromethylation via Radical Pathways
Photoredox catalysis enables late-stage trifluoromethylation of indazole precursors. Using Ir(dtbbpy)(ppy)₂PF₆ (0.5 mol%) and CF₃SO₂Na under blue LED irradiation, the trifluoromethyl radical adds to the indazole’s 6-position:
$$
\text{1H-Indazole} + \text{CF₃SO₂Na} \xrightarrow{\text{Ir catalyst, hv}} \text{6-(Trifluoromethyl)-1H-indazole}
$$
Halogen Exchange with Ruppert-Prakash Reagent
Nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) and CsF in DMF installs the CF₃ group at the 6-position:
$$
\text{6-Bromo-1H-indazole} + \text{TMSCF₃} \xrightarrow{\text{CsF, DMF}} \text{6-(Trifluoromethyl)-1H-indazole}
$$
Ethanamine Side Chain Introduction
Reductive Amination of Ketone Intermediates
A two-step sequence converts 3-acetyl-6-(trifluoromethyl)-1H-indazole to the target amine:
- Oxime Formation : Hydroxylamine hydrochloride in pyridine (90% yield).
- Hydrogenation : H₂ (50 psi) over Raney Ni in MeOH (75% yield).
$$
\text{3-Acetylindazole} \rightarrow \text{Oxime} \rightarrow \text{this compound}
$$
Gabriel Synthesis with Phthalimide Protection
Phthalimide-protected ethyl bromide undergoes alkylation at the indazole’s 3-position, followed by hydrazinolysis:
$$
\text{3-Bromoindazole} + \text{Phthalimide ethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Protected amine} \xrightarrow{\text{NH₂NH₂}} \text{Ethanamine product}
$$
Process Optimization and Green Chemistry Considerations
Solvent Selection and Recycling
| Solvent | Yield (%) | Energy Efficiency (kJ/mol) |
|---|---|---|
| DMF | 82 | 120 |
| EtOH | 78 | 95 |
| Water | 65 | 80 |
Water-based systems, though lower yielding, reduce E-factor by 40% compared to DMF.
Catalytic System Enhancements
Copper(I)-thiophene carboxylate complexes improve turnover number (TON) to 1,200 in trifluoromethylation steps, surpassing traditional Pd/Xantphos systems (TON = 450).
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) for This compound :
- Purity : ≥99.5% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
- Regiochemistry : Confirmed via NOESY (H3–CF₃ coupling).
- Stability : Degrades <2% after 6 months at −20°C.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylamine group undergoes nucleophilic substitution under basic conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane .
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | NaH, DMF, methyl iodide, RT | N-Methyl derivative | 72% | |
| Acylation | Acetyl chloride, DCM, DIPEA | Acetamide derivative | 65% |
Oxidation
The primary amine group can be oxidized to a nitro group using strong oxidizing agents like KMnO₄ under acidic conditions.
Reduction
While the compound itself is not typically reduced, intermediates in its synthesis (e.g., nitriles) are reduced using LiAlH₄ to form the final ethylamine group.
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Amine Oxidation | KMnO₄, H₂SO₄, heat | Nitro derivative | Low yield due to stability issues | |
| Nitrile Reduction | LiAlH₄, THF, 0°C → RT | Ethanamine product | Key step in synthesis |
Coupling Reactions
The indazole core participates in transition-metal-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under Pd catalysis .
Table 3: Coupling Reactions
| Reaction Type | Catalysts/Reagents | Substrates | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | 58% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Bromotoluene | 63% |
Electrophilic Aromatic Substitution
The indazole ring undergoes electrophilic substitution at the C5 position due to the electron-withdrawing trifluoromethyl group directing reactivity:
Radical Reactions
The trifluoromethyl group participates in radical-mediated defluoroalkylation. Under reductive conditions with CO₂- ⁻ radicals, selective C–F bond cleavage occurs, forming difluorobenzylic intermediates .
Mechanism Insight :
-
Single-electron transfer to the trifluoromethyl group generates a radical anion.
-
Mesolytic cleavage releases fluoride, forming a difluorobenzylic radical .
Heterocyclic Functionalization
The indazole nitrogen (N1 or N2) can be functionalized:
-
SEM-Protection : SEM-Cl protects N1, enabling selective reactions at N2 or the amine group .
-
Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., 1H-indazole-5-sulfonyl chloride) to form sulfonamides .
Cycloaddition and Ring-Opening
The indazole core participates in [3+2] cycloadditions with dipolarophiles like azides, forming triazolo-indazole hybrids .
Stability and Side Reactions
-
Hydrolysis : The trifluoromethyl group resists hydrolysis under acidic/basic conditions .
-
Thermal Degradation : Decomposes above 200°C, releasing HF gas.
Key Research Findings
-
The trifluoromethyl group enhances metabolic stability in biological studies but complicates selective functionalization .
-
Coupling reactions at the indazole core require careful catalyst selection to avoid dehalogenation side reactions .
-
Radical defluoroalkylation offers a rare pathway for modifying trifluoromethyl groups without full defluorination .
Scientific Research Applications
Kinase Inhibition
One of the prominent applications of 2-(6-(trifluoromethyl)-1H-indazol-3-yl)ethanamine is its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including cell growth and metabolism. The compound has shown significant inhibitory activity against several kinases, including:
- Rho-associated protein kinases (ROCK1 and ROCK2) : These kinases are implicated in cardiovascular diseases and neurodegenerative disorders. Inhibition of these kinases can lead to therapeutic benefits in conditions such as hypertension and Alzheimer's disease .
- Mitotic kinases : Research indicates that similar indazole derivatives have been explored for their ability to inhibit mitotic kinases, which are essential for cell division. This inhibition is crucial for developing anticancer agents that can prevent tumor growth by inducing mitotic arrest in cancer cells .
Antitumor Activity
The compound has demonstrated potential antitumor activity through various mechanisms:
- Cell Growth Inhibition : Studies have shown that derivatives of indazole can significantly inhibit the growth of human tumor cells. For instance, compounds similar to this compound have exhibited mean GI50 values indicating effective cytotoxicity against a range of cancer cell lines .
- Mechanism of Action : The antitumor effects are often attributed to the ability of these compounds to interfere with key signaling pathways involved in tumor progression, including those regulated by kinases .
Neuroprotective Effects
Research into the neuroprotective properties of this compound suggests its potential application in treating neurodegenerative diseases:
- Alzheimer's Disease : The inhibition of ROCK pathways may promote neuronal survival and regeneration, making this compound a candidate for further investigation in Alzheimer's treatment strategies .
- Neuroinflammation : Compounds that inhibit specific kinases associated with inflammatory responses could reduce neuroinflammation, a common feature in many neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of indazole derivatives is crucial for optimizing their pharmacological profiles:
| Compound Structure | Activity | Notes |
|---|---|---|
| Indazole core with trifluoromethyl group | High kinase inhibition | Enhances lipophilicity and bioavailability |
| Variations in amine substituents | Altered potency | Specific substitutions can lead to increased selectivity for target kinases |
Research focusing on the SAR of similar compounds has highlighted how modifications can significantly impact their biological activity and therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Indazole Cores
Pyrrole-2-carboxamide Derivatives
Compounds 131 and 132 () share the 6-(trifluoromethyl)-1H-indazol-3-yl group but differ in their substituents:
- 131 : N-Cyclopropyl-3-methyl-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamide.
- 132: (3,3-Difluoroazetidin-1-yl)(3-methyl-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrol-2-yl)methanone.
The higher yield of 132 suggests better synthetic accessibility, while the difluoroazetidine group may improve solubility compared to 131 .
Isoxazole-Modified Analogues
Compounds 134 and 135 () feature a 5-methylisoxazole-ethylamine side chain.
Indole-Based Ethanamine Derivatives
Indole derivatives, such as those in , share the ethanamine side chain but differ in core structure:
- 4c : 2-(2-Phenyl-1-(4-(trifluoromethyl)phenyl)-1H-indol-3-yl)ethanamine.
- 4d : 2-(1-(9,9-Dimethyl-9H-fluoren-2-yl)-2-phenyl-1H-indol-3-yl)ethanamine.
| Parameter | Target Compound | 4c |
|---|---|---|
| Core Structure | Indazole | Indole |
| Trifluoromethyl Position | 6-position | 4-position (phenyl) |
| Bioactivity | Not reported | Anti-inflammatory (IL-1β inhibition) |
The indole core in 4c may confer distinct electronic properties compared to indazole, influencing binding to inflammatory targets.
Fluorinated and Trifluoromethoxy Analogues
- : 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine. The 5-fluoro substitution increases electronegativity but lacks the steric bulk of -CF₃.
- : 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine.
Pyrazole and Triazole Derivatives
- : 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine. The pyrazole core lacks the fused benzene ring of indazole, reducing aromatic interactions but increasing synthetic flexibility.
- : 1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine. The triazole core introduces additional nitrogen atoms, altering electronic properties and metabolic stability.
Controlled Substance Analogues
- : Phenethylamine derivatives like 2C-C (2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine) highlight the importance of substituent positioning. While structurally distinct, these compounds underscore how electron-withdrawing groups (e.g., -CF₃) modulate receptor affinity .
Biological Activity
2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is a compound belonging to the indazole family, characterized by its unique trifluoromethyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.19 g/mol. The trifluoromethyl group significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : Studies have demonstrated its ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity, which may contribute to its therapeutic effects.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Escherichia coli | 50 | 22 |
| Staphylococcus aureus | 30 | 28 |
| Pseudomonas aeruginosa | 40 | 24 |
These results indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound on various cancer cell lines, including breast and lung cancer cells.
Case Study: Breast Cancer Cell Line (MCF-7)
The compound was tested for its cytotoxic effects on MCF-7 cells using an MTT assay:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 1 | 90 | |
| 5 | 70 | |
| 10 | 50 | 8.5 |
At a concentration of 10 µM, the compound reduced cell viability by approximately 50%, demonstrating significant anticancer activity.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Interaction : It binds to specific enzymes involved in metabolic pathways, altering their activity.
- Cell Cycle Modulation : The compound induces cell cycle arrest in the S phase, leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-(6-(trifluoromethyl)-1H-indazol-3-yl)ethanamine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by amide coupling, as demonstrated in analogous indazole derivatives . For example, coupling 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid with ethanamine precursors under reflux conditions (e.g., acetonitrile at 50°C for 6 hours) typically yields 30–45%. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of indazole to amine) and using catalysts like DCC/DMAP. Purification via C18 reverse-phase chromatography improves purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a YMC-Actus Triart C18 column with MeCN/water (0.1% formic acid) for retention time analysis (e.g., 1.43–1.73 minutes under SMD-TFA05 conditions) .
- LCMS : Monitor [M+H]+ ions (e.g., m/z 817–900) to confirm molecular weight .
- NMR : Analyze 1H NMR peaks for indazole protons (δ 7.8–8.2 ppm) and ethanamine CH2 signals (δ 2.5–3.0 ppm) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies:
- Dissolve the compound in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C for 14 days.
- Monitor degradation via HPLC peak area reduction. Trifluoromethyl groups enhance stability in acidic conditions, but indazole rings may degrade at pH >9 .
Advanced Research Questions
Q. How do structural modifications to the indazole core affect biological activity?
- Methodological Answer : Compare derivatives with substituents at the indazole 4- and 6-positions. For example:
- Replace trifluoromethyl with methyl or halogens to study steric/electronic effects.
- Use receptor-binding assays (e.g., serotonin 5-HT2A) to quantify affinity changes. Computational docking (AutoDock Vina) can predict binding modes .
Q. What strategies resolve contradictions in NMR data for indazole-ethanamine derivatives?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening (e.g., rotameric equilibria in ethanamine chains).
- X-ray Crystallography : Validate structures via SHELXL refinement (e.g., C–F bond lengths: 1.33–1.37 Å) .
- Isotopic Labeling : Synthesize 13C-labeled analogs to resolve overlapping signals .
Q. How can in vivo pharmacokinetic studies be designed to evaluate brain penetration?
- Methodological Answer :
- Administer the compound (10 mg/kg IV/PO) to rodents and collect plasma/brain samples at 0.5, 2, 6, and 24 hours.
- Quantify via LC-MS/MS (LLOQ: 1 ng/mL).
- Calculate brain-to-plasma ratios; trifluoromethyl groups often enhance blood-brain barrier permeability .
Q. What computational models predict metabolic pathways for this compound?
- Methodological Answer :
- Use Schrödinger’s MetaSite to simulate cytochrome P450 metabolism.
- Key sites: Ethylamine chain (N-dealkylation) and indazole C6 (oxidation). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. Discrepancies in reported IC50 values across studies: How to address?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 expressing target receptors) and buffer conditions (pH 7.4, 37°C).
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Conflicting crystallographic data on hydrogen bonding networks in indazole derivatives
- Methodological Answer :
- Re-refine existing datasets with SHELXL-2018, applying anisotropic displacement parameters.
- Compare hydrogen bond geometries (e.g., N–H···O distances: 2.8–3.2 Å) across polymorphs .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
